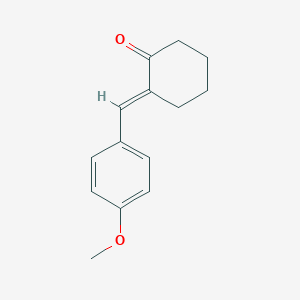

2-(4-Methoxybenzylidene)cyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27g/mol |

IUPAC Name |

(2E)-2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C14H16O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-10H,2-5H2,1H3/b12-10+ |

InChI Key |

JURVLOCWPWGFIG-ZRDIBKRKSA-N |

SMILES |

COC1=CC=C(C=C1)C=C2CCCCC2=O |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\CCCCC2=O |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CCCCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

The Chalcone Scaffold: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of the Chemistry, Biosynthesis, and Pharmacological Significance of the Chalcone Family of Compounds

Introduction: The Versatility of the Chalcone Core

Chalcones represent a pivotal class of natural products belonging to the flavonoid family.[1][2] Chemically defined as 1,3-diaryl-2-propen-1-ones, they consist of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[1][3] This open-chain flavonoid structure serves as a crucial biosynthetic precursor for all other flavonoids and isoflavonoids in plants.[4] Found abundantly in edible plants, fruits, and vegetables, chalcones contribute to the natural pigmentation of flowers, ranging from yellow to orange.[1][2]

The unique chemical architecture of the chalcone scaffold, particularly the reactive α,β-unsaturated ketone moiety, imparts a broad spectrum of pharmacological activities.[3] This has led to their designation as a "privileged scaffold" in medicinal chemistry, signifying a molecular framework that is capable of binding to a wide range of biological targets. Consequently, chalcones and their synthetic derivatives have garnered significant attention from researchers for their potential in developing novel therapeutic agents against a multitude of diseases, including cancer, inflammation, and microbial infections.[2][5][6] This guide provides a technical overview of the chalcone family, detailing their chemical properties, synthesis, biological activities, and the experimental protocols used for their evaluation.

Chemical Structure and Physicochemical Properties

The fundamental structure of a chalcone is characterized by two aryl rings connected by a three-carbon enone bridge.[1] This system exists as two geometric isomers, trans (E) and cis (Z). The trans isomer is thermodynamically more stable and thus the predominant form found in nature and synthetic preparations.[7] The structural simplicity and the presence of numerous replaceable hydrogens allow for the generation of a vast library of derivatives with diverse biological functions.[7]

Natural chalcones are typically crystalline solids with colors ranging from yellow to orange-brown.[8] They are generally more stable than their cyclized flavonoid counterparts and exhibit solubility in various organic solvents, alcohols, and aqueous acidic or alkaline solutions.[4][8]

Table 1: Summary of Key Physicochemical Properties of Chalcones

| Property | Description | References |

| Chemical Formula | C₁₅H₁₂O | [7] |

| Core Structure | 1,3-diaryl-2-propen-1-one | [1][3] |

| Isomerism | Exist as cis (Z) and trans (E) isomers; the trans form is more stable. | [7] |

| Appearance | Typically crystalline solids, with colors ranging from yellow to orange and brown. | [8] |

| Solubility | Soluble in alcohols, various organic solvents, and aqueous solutions under acidic or alkaline conditions. | [4][8] |

| Stability | Generally more stable than related flavonoids and isoflavonoids. | [8] |

Biosynthesis in Plants

In the plant kingdom, chalcones are synthesized as secondary metabolites through the phenylpropanoid pathway. The key enzyme responsible for their formation is Chalcone Synthase (CHS) , a type III polyketide synthase found in all vascular plants. The biosynthesis begins with the condensation of one molecule of p-coumaroyl-CoA (derived from the amino acid phenylalanine) and three molecules of malonyl-CoA. This reaction yields naringenin chalcone, the foundational precursor for a vast array of flavonoids. Naringenin chalcone is then rapidly isomerized by the enzyme chalcone isomerase (CHI) to form naringenin (a flavanone), which serves as a branch point for the synthesis of other flavonoid classes like flavones, flavonols, and anthocyanins.

Caption: Chalcone Biosynthesis Pathway.

Laboratory Synthesis: The Claisen-Schmidt Condensation

The most prevalent and straightforward method for synthesizing chalcones in a laboratory setting is the Claisen-Schmidt condensation . This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone (or another suitable ketone) that possesses α-hydrogens. The initial aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

Caption: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation.

Experimental Protocol: General Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of a chalcone via Claisen-Schmidt condensation.

-

Reagents and Setup:

-

Equimolar amounts of a substituted benzaldehyde (e.g., 10 mmol) and a substituted acetophenone (10 mmol) are required.

-

Base catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40% in water or ethanol).

-

Solvent: Ethanol or methanol.

-

Reaction vessel: A round-bottom flask or Erlenmeyer flask equipped with a magnetic stirrer.

-

Ice bath for cooling.

-

-

Procedure:

-

Dissolve the substituted acetophenone (10 mmol) in ethanol (20-30 mL) in the reaction flask and stir until fully dissolved.

-

Add the substituted benzaldehyde (10 mmol) to the solution and continue stirring.

-

Cool the reaction mixture in an ice bath to approximately 0-5 °C.

-

Slowly add the aqueous or ethanolic solution of NaOH or KOH dropwise to the stirred mixture over 15-20 minutes, maintaining the low temperature.

-

After the addition of the base, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate (the chalcone product) will typically form. Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral (pH ~7). This facilitates further precipitation of the product.[9]

-

-

Purification:

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid several times with cold water to remove any residual base and salts.

-

The crude product is then purified by recrystallization from a suitable solvent, commonly ethanol or methanol, to yield the pure chalcone.

-

-

Characterization:

-

The structure and purity of the synthesized chalcone are confirmed using techniques such as melting point determination, Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).

-

Key Biological Activities and Mechanisms of Action

Chalcones exhibit a remarkable array of biological activities, making them attractive candidates for drug discovery. Their mechanisms of action are often multifaceted, involving the modulation of multiple cellular signaling pathways.

Anticancer Activity

The anticancer potential of chalcones is one of their most extensively studied properties. They can inhibit cancer cell growth, induce programmed cell death (apoptosis), and prevent metastasis through various mechanisms.[5][10]

-

Induction of Apoptosis: Chalcones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. They can modulate the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to the release of cytochrome c from mitochondria and the activation of caspases (e.g., caspase-3 and -9).[5][11]

-

Cell Cycle Arrest: Many chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase, thereby preventing cancer cells from dividing.[5][12] This is often linked to their ability to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle.[5][10]

-

Inhibition of Signaling Pathways: Chalcones are known to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, which control cell survival, proliferation, and growth.[12][13][14]

Table 2: Selected Anticancer Chalcone Derivatives and their IC₅₀ Values

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action Highlight | References |

| Licochalcone A | MCF-7 (Breast) | 11.5 - 17.5 | Cell cycle arrest, induction of apoptosis and autophagy. | [11] |

| Xanthohumol | MDA-MB-231 (Breast) | 6.7 | Apoptosis induction via Bcl-2 downregulation. | [15] |

| Butein | HepG2 (Liver) | 3.75 | Aromatase inhibition, ERα downregulation. | [15] |

| Vanillin-based Chalcone | HCT-116 (Colon) | 6.85 | Activation of the internal apoptotic pathway (Bax, caspase-3). | [16] |

| Triazoloquinoxaline-chalcone | HCT-116 (Colon) | 1.65 - 34.28 | Inhibition of EGFR-TK and tubulin. | [5] |

| Pyrazolinone Chalcone (6b) | Caco (Colon) | 23.34 | Inhibition of PI3K/Akt pathway, cell cycle arrest. | [13][16] |

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Chalcones can inhibit this pathway at various points, leading to decreased phosphorylation (activation) of Akt. This inhibition prevents the downstream suppression of pro-apoptotic proteins and ultimately promotes cancer cell death.

Caption: Chalcone Inhibition of the PI3K/Akt Signaling Pathway.

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, serving as a primary screening tool for the cytotoxic potential of compounds.

-

Cell Culture:

-

Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare stock solutions of the chalcone derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the chalcone compounds. Include a vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 24, 48, or 72 hours.[17]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[18][19] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[17][18]

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Chalcones exhibit potent anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4][20]

-

Mechanism of Action: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger the activation of IκB kinase (IKK), which phosphorylates IκB. This phosphorylation marks IκB for degradation, freeing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS (inducible nitric oxide synthase). Chalcones can inhibit this cascade by preventing the degradation of IκBα, thus blocking the nuclear translocation of NF-κB.[4][6]

Caption: Chalcone Inhibition of the NF-κB Signaling Pathway.

This assay measures the production of nitric oxide, a key inflammatory mediator produced by iNOS, in macrophage cells (e.g., RAW 264.7) stimulated with LPS.

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells in a 24- or 96-well plate at a density of 2x10⁵ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[21]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the chalcone compounds for 1-2 hours.

-

Subsequently, stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), to induce iNOS expression and NO production.[21]

-

Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Incubate the plate for an additional 24 hours.[21]

-

-

Nitrite Measurement (Griess Assay):

-

Nitric oxide is unstable and quickly converts to nitrite (NO₂⁻) in the culture medium. The Griess assay quantifies this nitrite concentration.

-

Collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The reagent should be freshly prepared.

-

Add an equal volume (50-100 µL) of the Griess reagent to each supernatant sample.[21]

-

Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

-

-

Quantification:

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition relative to the LPS-stimulated positive control.

-

Antioxidant Activity

Chalcones possess significant antioxidant properties, which are crucial for combating oxidative stress—a condition linked to numerous chronic diseases.

-

Mechanism of Action: The antioxidant capacity of chalcones is largely attributed to the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on their aromatic rings. These groups can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as superoxide radicals and hydroxyl radicals, thereby preventing cellular damage. They can also enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the free radical scavenging ability of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of the chalcone compound and a standard antioxidant (e.g., ascorbic acid or BHT) in a suitable solvent like methanol or ethanol.[20] Create several dilutions to test a range of concentrations.

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark. It has a deep purple color.

-

-

Reaction Procedure:

-

In a 96-well plate or test tubes, add a specific volume of the chalcone solution at different concentrations (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

-

Prepare a control well containing the solvent and the DPPH solution, and a blank for each sample containing the sample and methanol (without DPPH).

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[10][20]

-

-

Measurement and Calculation:

-

When an antioxidant scavenges the DPPH radical, the purple color fades to yellow. Measure the decrease in absorbance at 517 nm using a spectrophotometer or plate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The results are often expressed as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Antimicrobial and Antiviral Activities

Chalcones and their derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses.[9]

-

Antibacterial Mechanism: The mechanisms are not fully elucidated but are thought to involve the disruption of bacterial cell membranes, inhibition of key enzymes like DNA gyrase B, and interference with efflux pumps that confer multidrug resistance.

-

Antiviral Mechanism: Chalcones can target and inhibit a variety of viral enzymes essential for replication, such as proteases, integrases, and neuraminidase.[9] For example, certain chalcones have shown inhibitory effects against the proteases of SARS-CoV and the neuraminidases of influenza viruses.

Conclusion and Future Perspectives

The chalcone family of compounds represents a structurally simple yet pharmacologically powerful class of molecules. Their role as biosynthetic precursors to all flavonoids underscores their fundamental importance in the plant kingdom. For drug development professionals, the chalcone scaffold offers a versatile and readily modifiable template for the design of novel therapeutic agents. The broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, is driven by the ability of these compounds to interact with and modulate multiple critical cellular signaling pathways.

The straightforward and efficient synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While some chalcone-based drugs have reached clinical use, the full potential of this compound class is still being explored.[7] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of chalcone derivatives, exploring novel drug delivery systems like nanoformulations to improve bioavailability, and conducting further clinical trials to validate their therapeutic efficacy in humans. The continued investigation of this "privileged scaffold" promises to yield new and effective treatments for a wide range of human diseases.

References

- 1. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SG06, a Chalcone Derivative Targets PI3K/AKT1 Pathway for Neuroprotection and Cognitive Enhancement in an Alzheimer's Disease-Like Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry-online.com [chemistry-online.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. mdpi.com [mdpi.com]

- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]

- 14. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. praxilabs.com [praxilabs.com]

- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 19. Claisen-Schmidt Condensation [cs.gordon.edu]

- 20. researchgate.net [researchgate.net]

- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical Investigation of Benzylidene Cyclohexanone Derivatives: A Technical Guide for Drug Development

Introduction

Benzylidene cyclohexanone derivatives, a subclass of chalcones, represent a "privileged structure" in medicinal chemistry. These compounds, characterized by a 1,3-diaryl-2-propen-1-one core, are readily synthesized and exhibit a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The therapeutic potential of these derivatives has spurred significant interest in understanding their structure-activity relationships (SAR) and mechanisms of action. Computational and theoretical investigations play a pivotal role in this endeavor, offering a rapid and cost-effective means to predict molecular properties, elucidate interactions with biological targets, and guide the design of novel, more potent drug candidates.[6][7] This guide provides an in-depth overview of the key theoretical methods employed in the study of benzylidene cyclohexanone derivatives and summarizes the critical findings for researchers, scientists, and drug development professionals.

Core Computational Methodologies

The theoretical investigation of benzylidene cyclohexanone derivatives primarily relies on a suite of computational techniques. These methods allow for the detailed examination of molecular structure, electronic properties, and interactions with biological systems.

Experimental Protocols

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[1][6] For benzylidene cyclohexanone derivatives, these calculations are typically performed to optimize the molecular geometry and predict various electronic properties.

-

Software: Gaussian software suite is commonly used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed.[8][9]

-

Basis Set: The 6-31G(d,p) or 6-311+G(d,p) basis sets are standard for these types of calculations.[8][9][10]

-

Calculations Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.[9] Frequency calculations are performed to confirm that the optimized structure corresponds to an energy minimum (no imaginary frequencies).[9]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[8][10]

-

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[9]

-

Spectroscopic Properties: Theoretical vibrational frequencies (IR) and absorption wavelengths (UV-Vis) are calculated and correlated with experimental data.[8]

-

Molecular Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[11][12] This method is crucial for understanding receptor-ligand interactions and for virtual screening of potential drug candidates.

-

Software: AutoDock, iGEMDOCK, and Schrodinger Maestro (using the Glide program) are commonly utilized.[6][13][14]

-

Protocol:

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 2D or 3D structure of the benzylidene cyclohexanone derivative is drawn and optimized to its lowest energy state.

-

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

-

Docking Simulation: The software systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a defined scoring function. The pose with the lowest binding energy (or highest score) is considered the most likely binding mode.[12]

-

Analysis: The resulting ligand-receptor complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.[13]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[7]

-

Methodology:

-

Data Set: A series of benzylidene cyclohexanone derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.[15]

-

Descriptor Calculation: Molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for each compound.

-

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), are used to build a model that correlates the descriptors with the biological activity.[15]

-

Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds.[7][15] The model's quality is assessed by statistical parameters like r², q², and predictive r².[15]

-

ADMET Prediction: This involves computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.

-

Software: Online tools and software like ADMETlab are used.[11]

-

Properties Predicted: Predictions often include adherence to Lipinski's Rule of Five (for drug-likeness), oral bioavailability, potential for carcinogenesis, and other toxicity profiles.[11][16]

Data Presentation: Quantitative Theoretical Insights

The application of the methodologies described above yields valuable quantitative data that informs drug design. The following tables summarize key findings from various theoretical studies on benzylidene cyclohexanone derivatives.

Table 1: DFT Calculated Quantum Chemical Parameters

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |

| 2-(2-hydroxy-benzylidene)-cyclohexanone | -6.04 | -1.86 | 4.18 | The HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule.[8] |

| Substituted bis-benzylidene cyclohexanones | N/A | N/A | N/A | DFT is used to calculate dipole moments, natural charges, and other properties which are compared with experimental data.[10] |

| Curcumin Analogs (DFC and DCC) | -5.87 (DFC) | -2.71 (DFC) | 3.16 (DFC) | DFT calculations help in predicting spectroscopic properties and understanding electronic structure.[6] |

Table 2: Molecular Docking Results for Benzylidene Cyclohexanone Derivatives

| Derivative/Analog | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Biological Implication |

| Nitro-substituted benzylidene ketone | Protein Tyrosine Kinase (2HCK) | -7.2 to -7.8 | Not Specified | Alkyl elongation at the ketone chain may enhance binding and antioxidant activity.[13] |

| Dibenzylidene-cyclohexanone (Curcumin Analog 4) | Estrogen Receptor Alpha (ERα; 2IOG) | -11.10 | Not Specified | Potent inhibition suggests potential as an anti-breast cancer agent, stronger than tamoxifen (-10.45 kcal/mol).[11] |

| 2,6-di(4-fluorobenzylidene)cyclohexanone | α-glucosidase | Not Specified | Not Specified | Docking studies help understand the pose of interaction in the target receptor, correlating with potent α-glucosidase inhibition.[10] |

| DFC (Curcumin Analog) | Colorectal Cancer Target | -7.284 | Not Specified | Molecular docking elucidates interactions at the molecular level, supporting potential anticancer efficacy.[6] |

| DCC (Curcumin Analog) | Colorectal Cancer Target | -9.006 | Not Specified | A lower binding energy suggests stronger interaction and potentially higher cytotoxic efficacy.[6] |

Table 3: ADMET and QSAR Prediction Summary

| Study Type | Compound Series | Key Finding | Implication for Drug Development |

| ADMET | Dibenzylidene-cyclohexanone (Curcumin Analogs) | All tested analogs met the criteria of Lipinski's rule of five, indicating good drug-likeness properties.[11] | These compounds have a higher probability of being orally bioavailable, making them suitable for further development. |

| 3D-QSAR | Benzylidene derivatives as COX-2 inhibitors | Steric and electrostatic fields were found to be important for cyclooxygenase-2 inhibitory activity.[15] | The QSAR model provides reliable clues for further structural optimization to improve COX-2 selectivity and potency. |

| 2D-QSAR | 2,6-diarylidene cyclohexanone analogs | A statistically significant QSAR model (R² = 0.7827) was built to predict anti-leishmanial activity.[7] | The model can be used to design new analogs with potentially higher anti-leishmanial potency.[7] |

Visualization of Theoretical Workflow

A systematic theoretical investigation is crucial for the efficient design and screening of novel benzylidene cyclohexanone derivatives. The following workflow diagram illustrates the logical relationship between different computational methods in this process.

Caption: Workflow for the theoretical investigation of benzylidene cyclohexanone derivatives.

Conclusion

Theoretical investigations are an indispensable component of modern drug discovery and development, particularly for versatile scaffolds like benzylidene cyclohexanone. As demonstrated, computational tools such as DFT, molecular docking, QSAR, and ADMET prediction provide profound insights into the structural, electronic, and pharmacokinetic properties of these derivatives. The quantitative data generated from these studies not only helps to explain observed biological activities but also provides a rational basis for the design of new analogs with enhanced potency and selectivity. By integrating these theoretical approaches, researchers can accelerate the identification of promising lead compounds, ultimately streamlining the path from chemical synthesis to clinical application.

References

- 1. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Silico Study of Dibenzylidene Cyclohexanone-Based Curcumin Analogs as Potential Inhibitors of Breast Cancer Receptor Proteins [openbioinformaticsjournal.com]

- 12. Synthesis, characterization, molecular docking, analgesic, antiplatelet and anticoagulant effects of dibenzylidene ketone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 14. banglajol.info [banglajol.info]

- 15. chalcogen.ro [chalcogen.ro]

- 16. researchgate.net [researchgate.net]

The Biological Potential of Synthetic Chalcones: A Technical Guide for Drug Discovery and Development

Abstract

Chalcones, belonging to the flavonoid family, are characterized by a unique 1,3-diaryl-2-propen-1-one backbone. This structural motif serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the biological potential of synthetic chalcones, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the core signaling pathways modulated by these promising compounds. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Chalcones are open-chain flavonoids abundantly found in edible plants.[1] Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This enone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine, in various biological targets.[3][4] The ease of synthesis, primarily through the Claisen-Schmidt condensation, and the facility of introducing diverse substituents on both aromatic rings have made synthetic chalcones a major focus of drug discovery efforts.[5][6] These modifications allow for the fine-tuning of their pharmacological profiles, leading to compounds with enhanced potency and selectivity across a wide spectrum of therapeutic areas.[3] This guide will systematically review the evidence supporting the biological potential of synthetic chalcones and provide the practical information required to advance their study.

Biological Activities of Synthetic Chalcones

Synthetic chalcones have demonstrated a broad range of pharmacological effects. The following sections summarize their potential in four key areas, with quantitative data presented for comparative analysis.

Anticancer Activity

Chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[7][8] Their cytotoxic activity has been demonstrated against a wide range of human cancer cell lines.

Table 1: Anticancer Activity of Selected Synthetic Chalcones

| Chalcone Derivative | Cancer Cell Line | IC50 Value | Reference |

| (E)-1-(2-methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-one | Multiple Cell Lines | 3-9 nM | [4] |

| Panduretin A (PA) | MCF-7 (Breast) | 11.5 µM (48h) | |

| Panduretin A (PA) | T47D (Breast) | 14.5 µM (48h) | |

| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | MCF-7 (Breast) | 6.55-10.14 µM | [9] |

| Chalcone-imidazole hybrid (Compound 28) | HCT116 (Colon) | 1.123-20.134 µM | [8] |

| Chalcone-coumarin hybrid (Compound 40) | HepG2 (Liver) | 0.65-2.02 µM | [8] |

| Chalcone-1,2,3-triazole derivative (Compound 54) | HepG2 (Liver) | 0.9 µM | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are largely attributed to their ability to modulate key signaling pathways, such as NF-κB, and inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[10][11]

Table 2: Anti-inflammatory Activity of Selected Synthetic Chalcones

| Chalcone Derivative | Target/Assay | IC50 Value | Reference |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 Inhibition | 0.092 µM | [10][11] |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX Inhibition | 0.136 µM | [10][11] |

| 2'-methoxy-3,4-dichlorochalcone (Ch15) | NO Production (RAW 264.7) | 7.1-9.6 µM | [12] |

| 2'-hydroxy-3-bromo-6'-methoxychalcone (Ch31) | NO Production (RAW 264.7) | 7.1-9.6 µM | [12] |

| 2-methyl-4-phenylquinoline-chalcone analog (2k) | COX-2 Inhibition | 0.21-0.29 µmol/L | [13] |

| TI-I-174 | NO Production (RAW 264.7) | 5.75 µM | [14] |

Antimicrobial Activity

Synthetic chalcones have shown promising activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi. Their mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected Synthetic Chalcones

| Chalcone Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Unsubstituted Chalcone (C1) | S. aureus | 32.00 | [15] |

| Unsubstituted Chalcone (C1) | E. coli | 64.00 | [15] |

| Chalcone derivative 10 | Gram-positive bacteria | 8 | [16] |

| Chalcone derivatives 9, 13, 14 | E. coli | 64 | [16] |

| Chalcone derivative p5 | S. aureus (MRSA) | Strong activity | [7] |

| Chalcone derivative f6 | S. aureus (MRSA) | Strong activity | [7] |

Antioxidant Activity

Many chalcones are potent antioxidants, capable of scavenging free radicals and activating endogenous antioxidant pathways like the Nrf2-ARE system. This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases.

Table 4: Antioxidant Activity of Selected Synthetic Chalcones

| Chalcone Derivative | Assay | IC50 Value (µM) | Reference |

| JVF3 | DPPH | 61.4 | [3] |

| JVC3 | ABTS | 53.76 | [3] |

| JVC4 | ABTS | 50.34 | [3] |

| Chalcone derivative 5e | DPPH | > Ascorbic Acid | [17] |

| Piperidinyl-substituted chalcones | DPPH | 0.58 - 1.72 | [1][18] |

| Piperidinyl-substituted chalcones | ABTS | 0.49 - 1.48 | [1][18] |

Core Signaling Pathways Modulated by Chalcones

The diverse biological effects of synthetic chalcones are underpinned by their ability to interact with and modulate critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

The Nrf2-ARE Antioxidant Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Chalcones, acting as Michael acceptors, can covalently modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes.[3][5][10]

The NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by the inhibitor protein IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Chalcones can inhibit this pathway, primarily by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[19][20]

Chalcone-Induced Apoptosis Pathways

Chalcones can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This often involves the activation of MAPKs like JNK, leading to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), ultimately resulting in programmed cell death.[21][22]

Experimental Protocols

This section provides detailed methodologies for the synthesis of chalcones and for key in vitro assays used to evaluate their biological potential.

General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed condensation for synthesizing chalcones.[4][5]

-

Reactant Preparation: Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 20-40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4 to 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. If the product precipitates, collect it by vacuum filtration.

-

Neutralization: If a precipitate does not form immediately, neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is approximately 7. This will facilitate the precipitation of the chalcone product.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the structure and purity of the synthesized chalcone using techniques such as melting point determination, FTIR, ¹H-NMR, and Mass Spectrometry.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][19][23][24][25]

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthetic chalcones in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the chalcone derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3][6][17][22][26][27]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Also, prepare various concentrations of the test chalcones and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the test compound or standard solution (e.g., 100 µL).

-

Initiation of Reaction: Add an equal volume of the DPPH solution (e.g., 100 µL) to each well/tube. Mix well.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer. A control containing the test compound solvent and DPPH solution is also required.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the chalcone to determine the IC50 value.

Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This assay measures the ability of chalcones to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][14][28]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the synthetic chalcones for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production. Include wells with untreated cells (negative control) and cells treated only with LPS (positive control).

-

Nitrite Measurement (Griess Assay): After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined from a standard curve generated using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells. An MTT assay should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of chalcones on signaling pathway components (e.g., p-IκBα, Nrf2, cleaved caspase-3).[13][17]

-

Sample Preparation: Treat cells with chalcones as required for the experiment. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion and Future Directions

Synthetic chalcones represent a privileged chemical scaffold with immense therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents warrants continued investigation. The structure-activity relationship (SAR) studies, facilitated by their straightforward synthesis, will continue to yield derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets of the most promising chalcone derivatives, exploring their efficacy and safety in preclinical in vivo models, and developing novel drug delivery strategies to enhance their bioavailability. The comprehensive data and protocols presented in this guide aim to serve as a valuable resource to accelerate the translation of these versatile compounds from the laboratory to the clinic.

References

- 1. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. mdpi.com [mdpi.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. mdpi.com [mdpi.com]

- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunofluorescence staining for nuclear translocation of NF-κB and formation of LPS/TLR4 complexes [bio-protocol.org]

- 10. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. origene.com [origene.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. Immunofluorescence of NF-κB translocation [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. welcome.cytekbio.com [welcome.cytekbio.com]

- 24. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. bosterbio.com [bosterbio.com]

2-(4-Methoxybenzylidene)cyclohexanone molecular formula C14H16O2

An In-Depth Technical Guide on 2-(4-Methoxybenzylidene)cyclohexanone (C14H16O2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule of interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectral data, synthesis protocols, and potential biological activities, drawing on data from the compound itself where available, and from closely related structural analogs to infer potential applications.

Physicochemical and Spectral Data

Quantitative data for this compound and its common bis-substituted analog are summarized below. While experimental physical properties for the mono-substituted compound are not widely reported, computed values and data from its well-studied relative, 2,6-bis(4-methoxybenzylidene)cyclohexanone, provide valuable benchmarks.

Physicochemical Properties

The following table outlines the key physicochemical properties. Note the distinction between computed data for the target compound and experimental data for its bis-substituted analog.

| Property | This compound | 2,6-bis(4-methoxybenzylidene)cyclohexanone |

| Molecular Formula | C₁₄H₁₆O₂[1] | C₂₂H₂₂O₃[2] |

| Molecular Weight | 216.27 g/mol [1] | 334.41 g/mol [2] |

| IUPAC Name | (2E)-2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one[1] | (2E,6E)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one |

| Melting Point | Data not available | 160-162 °C[3] |

| Boiling Point | Data not available | 548.7 °C at 760 mmHg[2] |

| Appearance | Not specified | Yellow crystalline solid[2] |

Spectral Data Summary

Spectral analysis is crucial for the structural confirmation of the compound.

| Spectral Data | This compound | 2,6-bis(4-methoxybenzylidene)cyclohexanone |

| ¹H NMR | Data not available in detail. Expected signals would include a singlet for the vinylic proton, multiplets for the cyclohexanone ring protons, a singlet for the methoxy group, and doublets for the aromatic protons. | δ 7.76 (s, 2H, vinylic), δ 7.45 (d, 4H, aromatic), δ 6.93 (d, 4H, aromatic), δ 3.84 (s, 6H, -OCH₃), δ 2.92 (t, 4H, cyclohexanone), δ 1.81 (quintet, 2H, cyclohexanone).[3] |

| ¹³C NMR | A ¹³C NMR spectrum is noted in public databases but detailed peak assignments are not readily available.[1] | δ 190.81 (C=O), δ 160.52 (Ar C-O), δ 137.1 (vinylic C), δ 134.96 (α-C of cyclohexanone), δ 132.82 (Ar C-H), δ 129.37 (Ar C), δ 114.50 (Ar C-H), δ 59.93 (-OCH₃), δ 29.12 (cyclohexanone), δ 23.64 (cyclohexanone).[3] |

| Mass Spec. (m/z) | Top peak at 216, corresponding to the molecular ion [M]⁺.[1] | [M+H]⁺ at 335.[3] |

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of cyclohexanone with 4-methoxybenzaldehyde.[4] To favor the mono-substituted product, a 1:1 molar ratio of the reactants is crucial.

Materials:

-

Cyclohexanone

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and 4-methoxybenzaldehyde (1.0 equivalent) in ethanol.

-

Catalyst Addition: While stirring the ethanolic solution, slowly add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for 2-4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of cold water.

-

Neutralization: Neutralize the mixture by slowly adding glacial acetic acid until it is slightly acidic. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

In Vitro Anti-Inflammatory Assay (Cyclooxygenase Inhibition)

While not performed on the title compound directly, this protocol, used for structurally similar molecules, is provided as a likely application.[5] It measures the inhibition of the COX-1 and COX-2 enzymes.

Materials:

-

Test compound (e.g., this compound) dissolved in DMSO

-

Aspirin (positive control)

-

Platelet-rich plasma (PRP) from human blood (as a source of cyclooxygenase)

-

Arachidonic acid (substrate)

-

Malondialdehyde (MDA) quantification kit (e.g., Thiobarbituric Acid Reactive Substances assay)

Procedure:

-

Preparation: Prepare various concentrations of the test compound and aspirin in DMSO.

-

Incubation: Incubate the PRP with the test compound or control at different concentrations for a specified period (e.g., 15 minutes) at 37 °C.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Termination: Stop the reaction after a set time by adding a stopping solution (e.g., trichloroacetic acid).

-

Quantification: Measure the level of MDA, a byproduct of prostaglandin synthesis, using a colorimetric assay.

-

Analysis: Calculate the percentage of COX enzyme inhibition for each concentration and determine the IC₅₀ value.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, its structure as a chalcone-like, mono-carbonyl analog of curcumin suggests potential anti-inflammatory properties.[5] Related compounds have been shown to be potent inhibitors of key inflammatory signaling pathways.

Inhibition of MAPK and NF-κB Signaling

A closely related curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), demonstrates significant anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is plausible that this compound could exert its effects through similar mechanisms.

The canonical NF-κB pathway is a critical regulator of inflammatory responses.[6][7] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).[6][8]

Simultaneously, stress-activated MAPK pathways (p38, JNK) are often triggered, leading to the activation of transcription factors like AP-1, which also contributes to the inflammatory cascade.[9] Structural analogs of the title compound have been shown to inhibit the phosphorylation of key MAPK pathway components and prevent the nuclear translocation of NF-κB p65.

References

- 1. This compound | C14H16O2 | CID 831238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 6275-32-7 | Benchchem [benchchem.com]

- 5. japsonline.com [japsonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclohexanones. It is designed to serve as a detailed reference for professionals in the fields of chemical research and drug development, ensuring accurate and unambiguous communication of chemical structures. This document outlines the systematic rules for naming these compounds, including the prioritization of functional groups, numbering of the carbon framework, and designation of stereochemistry. Furthermore, it includes representative experimental protocols and quantitative data to provide practical context.

Core Principles of IUPAC Nomenclature for Cyclohexanones

The systematic naming of substituted cyclohexanones follows a hierarchical set of rules established by IUPAC. The fundamental principle is to identify the principal functional group, the parent hydrocarbon, and all substituents, and then to assemble the name in a prescribed order.

Identifying the Parent Structure

For the compounds discussed herein, the parent structure is cyclohexanone. The "-e" from the parent alkane, cyclohexane, is replaced with the suffix "-one" to denote the ketone functional group.[1][2][3]

Numbering the Cyclohexanone Ring

The numbering of the cyclohexanone ring is a critical step and follows these prioritized rules:

-

Principal Functional Group: The carbon atom of the carbonyl group (C=O) is always assigned locant 1.[1][2][4][5] This number is not explicitly stated in the final name unless there is ambiguity, such as in the case of a cyclohexanedione.

-

Lowest Locants for Substituents: The ring is numbered in a direction (clockwise or counter-clockwise) that assigns the lowest possible numbers to the substituents at the first point of difference.[1][2][4]

-

Alphabetical Order for Substituents: If a choice in numbering still exists after applying the lowest locant rule, the substituent that comes first in alphabetical order is assigned the lower number.

Naming and Ordering Substituents

Substituents are named as prefixes to the parent name "cyclohexanone".

-

Alphabetical Order: Multiple substituents are listed in alphabetical order, irrespective of their locant number.[6]

-

Prefixes: Prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate the presence of multiple identical substituents. These prefixes are not considered when alphabetizing, except for "iso" and "neo".[7]

Priority of Functional Groups

When a cyclohexanone ring contains other functional groups, a priority system determines which group is named as the suffix and which as a prefix. Ketones have a moderate priority.

-

Higher Priority Groups: Carboxylic acids, esters, and aldehydes have higher priority than ketones. If such a group is present, the ketone is designated by the prefix "oxo-".[4][8][9] For example, a cyclohexanone with a carboxylic acid group would be named as an "oxocyclohexanecarboxylic acid".

-

Lower Priority Groups: Alcohols, amines, and halides have lower priority. These are named as prefixes (e.g., "hydroxy-", "amino-", "bromo-").[1][2]

The following diagram illustrates the logical workflow for naming a substituted cyclohexanone.

Stereochemistry

The three-dimensional arrangement of atoms (stereochemistry) is a crucial aspect of chemical identity, particularly in drug development. For substituted cyclohexanones, this is indicated using specific descriptors.

-

cis/trans : These descriptors are used to indicate the relative positions of two substituents on the ring. 'Cis' indicates that the substituents are on the same face of the ring, while 'trans' indicates they are on opposite faces.

-

R/S : The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter. This provides an unambiguous description of the molecule's stereochemistry. The stereochemical descriptors are placed at the beginning of the IUPAC name, in parentheses.

The following diagram illustrates the priority of common functional groups in IUPAC nomenclature.

Quantitative Data Presentation

This section provides a summary of physical and spectroscopic data for cyclohexanone and a representative substituted cyclohexanone. Such data is essential for the characterization and identification of these compounds.

Table 1: Physical Properties of Cyclohexanone and a Substituted Derivative

| Property | Cyclohexanone | 4-Benzyloxycyclohexanone |

| Molecular Formula | C₆H₁₀O | C₁₃H₁₆O₂ |

| Molar Mass | 98.14 g/mol | 204.26 g/mol |

| Melting Point | -47 °C | 140-141 °C[4] |

| Boiling Point | 155.65 °C | Not available |

| Density | 0.9478 g/mL | Not available |

| Appearance | Colorless oily liquid | Off-white solid[4] |

Table 2: Spectroscopic Data for a Representative Substituted Cyclohexanone

The following data corresponds to 4-(benzyloxy)cyclohexanone.

| Spectroscopy Type | Key Signals and Interpretation |

| ¹H NMR (CDCl₃, 500 MHz) | δ 4.66 (br s, 1H), 3.78–3.58 (m, 4H), 3.50 (m, 1H) 2.10–1.98 (m, 4H), 1.96 (s, 1H), 1.48–1.37 (m, 2H), 1.30–1.17 (m, 2H)[4] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 156.5, 69.8, 52.1, 49.4, 34.0, 31.2[4] |

| IR (CHCl₃) | 3442, 3017, 2943, 2861, 1715, 1515 cm⁻¹[4] |

| HRMS (ESI) | m/z calcd for C₁₃H₁₆NaO₂ (M+Na)⁺ 227.1048, found 227.1043 |

Experimental Protocols

The synthesis of substituted cyclohexanones is a cornerstone of organic synthesis. The following are detailed methodologies for key experiments cited in the literature.

Synthesis of 4-Hydroxycyclohexanone Ethylene Ketal

This protocol describes the reduction of a protected dione to the corresponding alcohol.

Procedure:

-

A solution of 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) in methanol (150 mL) is cooled to 0 °C.

-

Sodium borohydride (2.56 g, 67.8 mmol) is added to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is neutralized with 1N aqueous HCl.

-

The product is extracted with dichloromethane (3 x 200 mL).

-

The combined organic phases are passed through a cotton plug, and the solvent is removed under reduced pressure to yield the crude product.[4]

Synthesis of 4-Benzyloxycyclohexanone Ethylene Ketal

This protocol details the benzylation of a hydroxyl group.

Procedure:

-

Potassium hydride (35% in mineral oil, 5.80 g, 50.6 mmol) is washed with pentane (3 x 20 mL) and suspended in THF (150 mL).

-

A solution of 4-hydroxycyclohexanone ethylene ketal (6.70 g, 42.2 mmol) in THF (50 mL) is added dropwise to the KH suspension.

-

The mixture is stirred for 30 minutes at room temperature.

-

Benzyl bromide (6.0 mL, 50.6 mmol) is added, and the reaction is stirred for 24 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with diethyl ether (3 x 150 mL).

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.[4]

Tandem Photocatalyzed Annulation for Substituted Cyclohexanones

This method describes a modern approach to synthesizing α,β-disubstituted cyclic ketones.

General Procedure:

-

To an oven-dried 4 mL vial equipped with a magnetic stir bar is added the α-aryl ketone (0.1 mmol, 1.0 equiv), pentenoyl imidazole (0.15 mmol, 1.5 equiv), photocatalyst (1 mol%), and N-heterocyclic carbene precursor (20 mol%).

-

The vial is sealed with a cap containing a PTFE septum and evacuated and backfilled with argon three times.

-

Anhydrous, degassed acetonitrile (2.0 mL) is added via syringe.

-

The reaction mixture is irradiated with a specific wavelength of light (e.g., 34 W blue LEDs) with cooling by a fan for 24 hours.

-

The reaction mixture is concentrated in vacuo.

-

The crude residue is purified by flash column chromatography to afford the desired cyclohexanone product.[1]

Conclusion

A thorough understanding and correct application of IUPAC nomenclature are indispensable for chemists. The rules for naming substituted cyclohexanones, while systematic, require careful attention to detail, particularly concerning the prioritization of functional groups and the assignment of stereochemistry. This guide provides the core principles, practical data, and experimental context to aid researchers in the accurate naming and synthesis of these important chemical entities. The consistent use of this nomenclature ensures clarity and precision in scientific communication, which is paramount in collaborative research and the development of new therapeutics.

References

- 1. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 6. organic chemistry - IUPAC naming of 1,2-disubstituted cyclohexane derivative - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 8. Cyclohexanone synthesis [organic-chemistry.org]

- 9. organic chemistry - How did they assign absolute configuration to these cis and trans 2-methylcyclohexanols? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Preliminary Bioactivity Screening of 2-(4-Methoxybenzylidene)cyclohexanone and its Analogs: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the preliminary biological activities of 2-(4-methoxybenzylidene)cyclohexanone and its closely related derivatives. While direct and extensive research on the singular this compound is limited, a significant body of evidence from studies on its bis-benzylidene analogs, such as 2,6-bis(4-methoxybenzylidene)cyclohexanone, suggests a strong potential for anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for relevant bioassays, and visualizations of experimental workflows and potential signaling pathways. The information presented herein is based on the bioactivity of these closely related analogs and serves as a foundational resource for further investigation into this class of compounds.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivity of various benzylidene cyclohexanone derivatives.

Anticancer and Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 / CC50 | Selectivity Index (SI) | Reference |

| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC) | HepG2 (Liver Cancer) | MTT | 4.77 ± 0.61 µM | > 6 | [1] |

| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC) | Hs27 (Normal Fibroblast) | MTT | ~33 µM | - | [1] |

| 2-(4-Nitrobenzylidene)-6-(4-chlorobenzylidene)cyclohexanone | HSC-2 (Oral Carcinoma) | - | 1.8 µM | > 124 | [2] |

| 2-(4-Nitrobenzylidene)-6-(4-chlorobenzylidene)cyclohexanone | HL-60 (Leukemia) | - | 1.8 µM | > 124 | [2] |

| 2-(3-Nitrobenzylidene)-6-(4-fluorobenzylidene)cyclohexanone | HSC-2 (Oral Carcinoma) | - | 4.9 µM | > 38 | [2] |

| 2-(3-Nitrobenzylidene)-6-(4-fluorobenzylidene)cyclohexanone | HL-60 (Leukemia) | - | 4.9 µM | > 38 | [2] |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung Cancer) | MTT | 0.48 ± 0.05 mM | - |

Anti-inflammatory Activity

| Compound | Assay | IC50 | Reference |

| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Cyclooxygenase (COX) Inhibition | 11.56 µM | [3] |

| 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Cyclooxygenase (COX) Inhibition | 13.53 µM | [3] |

| 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone | Cyclooxygenase (COX) Inhibition | 20.52 µM | [3] |

Antimicrobial and Antioxidant Activity

| Compound | Activity | Assay | Result | Reference |

| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antioxidant | DPPH | IC50: 18.41 ± 1.45 µg/mL | [4] |

| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antioxidant | ABTS | IC50: 18.63 ± 1.41 µg/mL | [4] |

| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antioxidant | Nitric Oxide Scavenging | IC50: 28.87 ± 1.49 µg/mL | [4] |

| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antibacterial vs. E. coli | Disc Diffusion | - | [4] |

| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antibacterial vs. P. aeruginosa | Disc Diffusion | - | [4] |

| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antibacterial vs. S. aureus | Disc Diffusion | - | [4] |

| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antibacterial vs. S. enteritidis | Disc Diffusion | - | [4] |

Note: Specific zone of inhibition data was not provided in the abstract for (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone, but the study indicated strong activity.

Experimental Protocols

This section details the methodologies for key experiments to assess the bioactivity of this compound and its analogs.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

-

Reagent Preparation: Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and the test compound solutions at various concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Heme

-

COX-1 or COX-2 enzyme

-

Test compound solution or vehicle control

-

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Colorimetric Reaction: Immediately add the colorimetric substrate (e.g., TMPD).

-